2-Chloro-4-sulfanylbenzoic acid
Overview
Description
2-Chloro-4-sulfanylbenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a sulfhydryl group attached to the benzene ring.
Preparation Methods
2-Chloro-4-sulfanylbenzoic acid can be synthesized through several methods. One common synthetic route involves the treatment of the corresponding gold(I) halide species with one equivalent of the acid in the presence of sodium methoxide. Another method involves the use of p-toluenesulfonyl chloride and chromium(VI) oxide in acetic anhydride and acetic acid at room temperature . These methods highlight the versatility and adaptability of the compound’s synthesis.
Chemical Reactions Analysis
2-Chloro-4-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form sulfonic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups using reagents such as sodium methoxide.
Common reagents used in these reactions include sodium methoxide, chromium(VI) oxide, and p-toluenesulfonyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-4-sulfanylbenzoic acid has diverse applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Its unique properties make it valuable in the development of new materials.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-sulfanylbenzoic acid involves its interaction with specific molecular targets. The sulfhydryl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The chlorine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Chloro-4-sulfanylbenzoic acid can be compared with other similar compounds, such as:
4-Chloro-2-sulfanylbenzoic acid: Similar structure but different positioning of the chlorine and sulfhydryl groups.
2-Chloro-4-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a sulfhydryl group.
The unique positioning of the chlorine and sulfhydryl groups in this compound gives it distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2-Chloro-4-sulfanylbenzoic acid is a benzoic acid derivative characterized by the presence of a chloro group and a sulfanyl (thiol) group. Its molecular formula is C₇H₆ClO₂S, and it has garnered interest in various fields due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Weight : Approximately 191.64 g/mol
- Structure : Contains a benzene ring with a chloro group and a sulfanyl group attached.
Biological Activities
Research indicates that this compound exhibits several biological activities, which include:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Investigations have indicated that it could have anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : There is evidence that this compound interacts with enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. Common methods include:
- Nucleophilic Substitution : The chloro group can be substituted with thiol groups using nucleophilic reagents.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfonic acids or reduction to yield other derivatives.
Antifungal Activity
A study evaluated the antifungal activity of various benzoic acid derivatives, including this compound, against Candida albicans. The results indicated that the compound exhibited significant inhibition of fungal growth at specific concentrations, suggesting its potential as an antifungal agent .
Compound | Concentration (μM) | % Inhibition |
---|---|---|
This compound | 100 | 50% |
Control (Ethoxysulfuron) | 10 | 96.8% |
While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with molecular targets involved in cellular processes. For example, its potential to inhibit enzymes may lead to alterations in metabolic pathways, impacting the efficacy of other therapeutic agents.
Applications
Due to its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a candidate for drug formulation targeting antimicrobial and anti-inflammatory pathways.
- Agricultural Chemicals : Its reactivity suggests possible use in developing pesticides or herbicides.
Properties
IUPAC Name |
2-chloro-4-sulfanylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYXYAGSKKRITO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466107 | |
Record name | Benzoic acid, 2-chloro-4-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116209-31-5 | |
Record name | 2-Chloro-4-mercaptobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116209-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-4-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-sulfanylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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